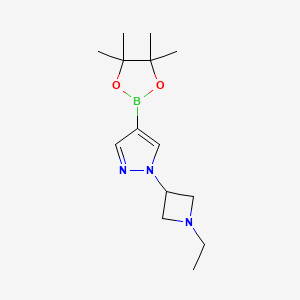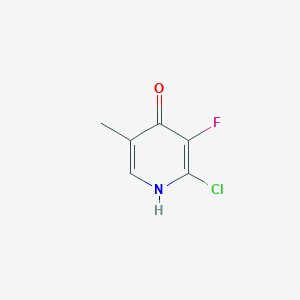
2-Chloro-3-fluoro-4-hydroxy-5-picoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-4-hydroxy-5-picoline is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol It is a derivative of picoline, a methylpyridine, and features a chloro, fluoro, and hydroxy substitution on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-hydroxy-5-picoline typically involves the fluorination and chlorination of picoline derivatives. One common method starts with 2-fluoro-4-methylpyridine, which undergoes a series of reactions to introduce the chloro and hydroxy groups . The reaction conditions often involve the use of strong bases and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. These methods often avoid the use of expensive or hazardous catalysts, such as palladium, and instead utilize more cost-effective and safer alternatives . The overall yield can be significantly improved by refining the reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-Chloro-3-fluoro-4-hydroxy-5-picoline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chloro group can introduce various functional groups, such as alkyl or aryl groups.
科学研究应用
2-Chloro-3-fluoro-4-hydroxy-5-picoline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-3-fluoro-4-hydroxy-5-picoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key proteins or enzymes that regulate cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoro-3-picoline: Similar structure but lacks the hydroxy group.
2-Fluoro-4-methylpyridine: Lacks the chloro and hydroxy groups.
3-Chloro-4-fluoropyridine: Similar halogen substitution but different position on the pyridine ring.
Uniqueness
2-Chloro-3-fluoro-4-hydroxy-5-picoline is unique due to the specific combination of chloro, fluoro, and hydroxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
884495-20-9 |
|---|---|
分子式 |
C6H5ClFNO |
分子量 |
161.56 g/mol |
IUPAC 名称 |
2-chloro-3-fluoro-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5ClFNO/c1-3-2-9-6(7)4(8)5(3)10/h2H,1H3,(H,9,10) |
InChI 键 |
CCAQQIAYNHUSKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C(C1=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-Methyl-3-pyridinyl)methyl]benzenamine](/img/structure/B13925723.png)
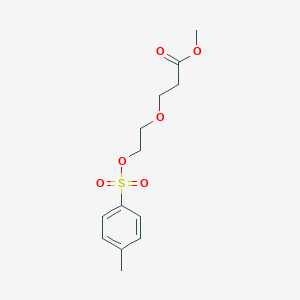
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)

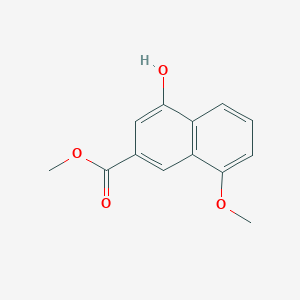
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)

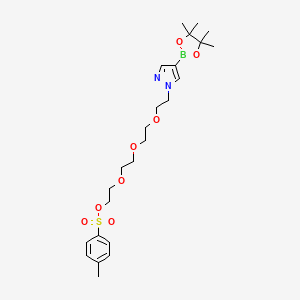
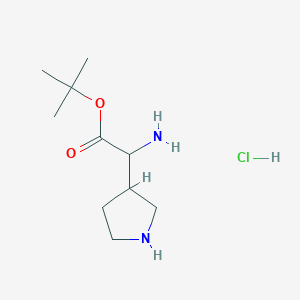

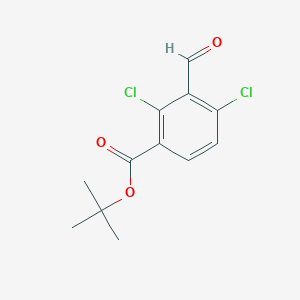
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)

